molecular formula C12H16N2O2 B14168257 1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole CAS No. 61360-89-2

1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole

Cat. No.: B14168257
CAS No.: 61360-89-2
M. Wt: 220.27 g/mol
InChI Key: BYHFGPIICGZZNB-UHFFFAOYSA-N
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Description

1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, characterized by its tetramethyl and nitro substituents, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole typically involves the nitration of 1,2,3,3-tetramethyl-2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Indoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,3-Tetramethyl-2,3-dihydro-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Contains a similar indole structure but with different substituents, leading to distinct chemical and biological properties.

    1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups, used in various synthetic applications.

Uniqueness

1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole is unique due to its combination of tetramethyl and nitro substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other indole derivatives.

Properties

IUPAC Name

1,2,3,3-tetramethyl-6-nitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-12(2,3)10-6-5-9(14(15)16)7-11(10)13(8)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHFGPIICGZZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(N1C)C=C(C=C2)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318947
Record name 1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61360-89-2
Record name NSC338154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,3-Tetramethyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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